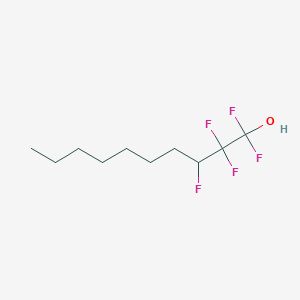![molecular formula C36H24O4 B14301776 (Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] CAS No. 123853-70-3](/img/structure/B14301776.png)
(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-phenoxybenzoyl)naphthalene is an organic compound that belongs to the class of poly(arylene ether ketone)s. These compounds are known for their high-performance engineering thermoplastics properties, which include excellent thermal stability, mechanical strength, and chemical resistance. The unique structure of 2,6-Bis(4-phenoxybenzoyl)naphthalene, featuring two phenoxybenzoyl groups attached to a naphthalene core, makes it a valuable material for various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Bis(4-phenoxybenzoyl)naphthalene can be synthesized through the Friedel-Crafts acylation reaction. This involves the acylation of diphenyl ether with 2,6-naphthalenedicarbonyl dichloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically takes place in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
The industrial production of 2,6-Bis(4-phenoxybenzoyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(4-phenoxybenzoyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-phenoxybenzoyl)naphthalene has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-phenoxybenzoyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The phenoxybenzoyl groups contribute to its high thermal stability and resistance to chemical degradation, making it suitable for use in harsh environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
- 2,7-Dimethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
- 2,7-Diisopropoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
Comparison
Compared to its similar compounds, 2,6-Bis(4-phenoxybenzoyl)naphthalene exhibits unique properties such as higher thermal stability and better chemical resistance. The orientation and substitution pattern of the phenoxybenzoyl groups significantly influence the compound’s physical and chemical properties, making it distinct from its homologues .
Eigenschaften
CAS-Nummer |
123853-70-3 |
|---|---|
Molekularformel |
C36H24O4 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
[6-(4-phenoxybenzoyl)naphthalen-2-yl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C36H24O4/c37-35(25-15-19-33(20-16-25)39-31-7-3-1-4-8-31)29-13-11-28-24-30(14-12-27(28)23-29)36(38)26-17-21-34(22-18-26)40-32-9-5-2-6-10-32/h1-24H |
InChI-Schlüssel |
QYIKXRMSBTVJOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


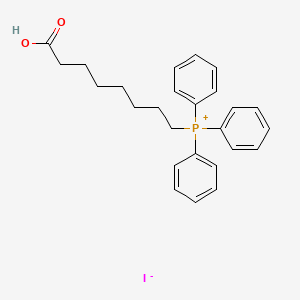
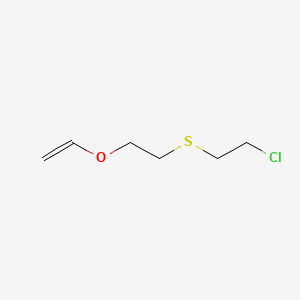
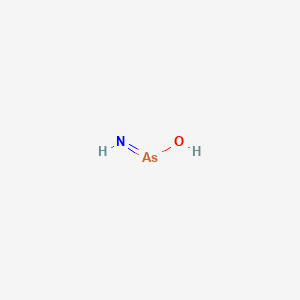
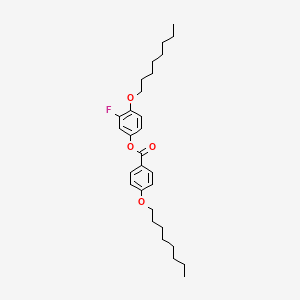

![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
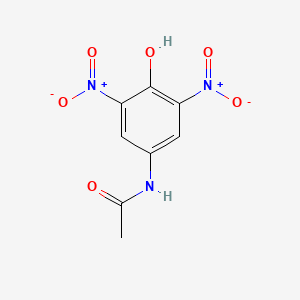
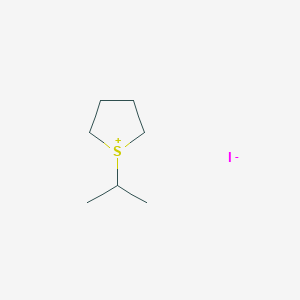
![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)

![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
